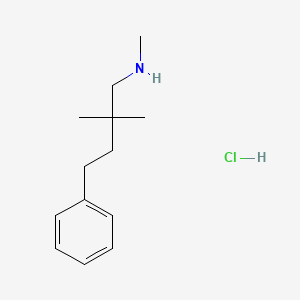![molecular formula C12H17NO B1485392 trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2149559-25-9](/img/structure/B1485392.png)
trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol, also known as trans-2-Aminocyclobutan-1-ol (TAC), is a cyclic secondary amine that has been studied for its potential biomedical applications. It has been used in a variety of scientific research applications, including drug delivery, cancer therapy, and enzyme inhibition. TAC has been found to have a wide range of biochemical and physiological effects, and is being studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Stereoselective Synthesis and Structural Study
- Stereocontrolled Synthesis : Cyclobutane derivatives have been synthesized through enantiodivergent synthetic sequences, demonstrating the versatility of cyclobutane in stereocontrolled synthesis. For example, derivatives of 2-aminocyclobutane carboxylic acid have been prepared, showcasing the cyclobutane ring's role as a structure-promoting unit in monomers and dimers, leading to high rigidity due to strong intramolecular hydrogen bonds (Izquierdo et al., 2005).
Photophysical and Photochemical Properties
- Photodimerization : The cyclobutane core has been involved in photodimerization studies, where compounds like 1-phenyl-3,3-biphenylene-allene undergo sequential formation of dimers with different colors and structures under varying temperatures. This highlights cyclobutane's role in understanding photophysical properties and the development of materials with specific optical characteristics (Banide et al., 2006).
Pharmacological Applications
- Pharmacological Properties : Although excluding information related to drug use and dosage, it's noteworthy that cyclobutane derivatives have been evaluated for their pharmacological properties, such as hypotensive activity, indicating potential therapeutic applications (Pircio et al., 1964).
Conformational Studies
- Conformational Preferences : Research has shown that cyclobutane-containing oligomers, such as those derived from trans-2-aminocyclobutane carboxylic acid, preferentially fold into a well-defined 12-helical conformation in both solution and solid state. This underscores the importance of cyclobutane in studying molecular conformations and designing peptides with specific structural features (Fernandes et al., 2010).
Propriétés
IUPAC Name |
(1R,2R)-2-(3,4-dimethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(7-9(8)2)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUCXPCPBHVIF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)
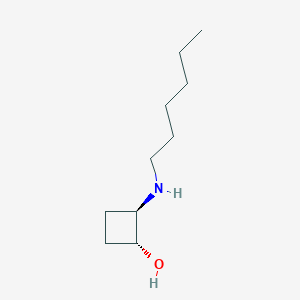

![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)
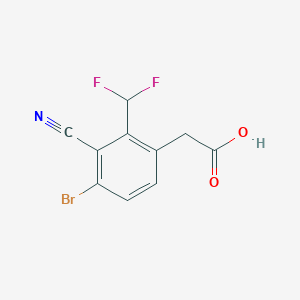
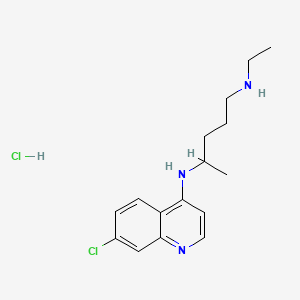
![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
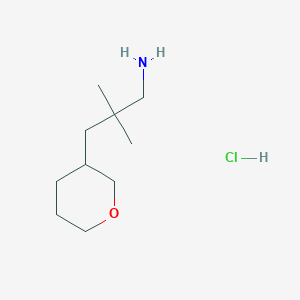

![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)
